An In-depth Technical Guide to 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
An In-depth Technical Guide to 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The trifluorinated phenyl ring, in particular, offers a unique combination of steric and electronic features that can profoundly influence a molecule's biological activity. This guide provides a comprehensive technical overview of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid, a molecule of significant interest for researchers in drug discovery and development. This compound integrates the trifluorinated benzene motif with a sulfonamide-linked glycine, presenting a versatile platform for further chemical elaboration. Sulfonamides are a cornerstone of pharmaceutical science, and their N-acyl derivatives are recognized as important bioisosteres of carboxylic acids, offering potential advantages in terms of metabolic stability and cell permeability.[1] This document will delve into the chemical properties, synthesis, and characterization of this compound, providing a foundational resource for its application in research settings.
Molecular Structure and Physicochemical Properties
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is characterized by a 2,3,4-trifluorinated phenyl ring attached to a sulfonyl group, which in turn is linked to the nitrogen atom of a glycine molecule.
Table 1: Physicochemical Properties of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
| Property | Value | Source |
| Molecular Formula | C8H6F3NO4S | [2] |
| Molecular Weight | 289.2 g/mol | [2] |
| SMILES | C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NCC(=O)O | [2] |
| InChI | InChI=1S/C8H6F3NO4S/c9-4-1-2-5(8(11)7(4)10)17(15,16)12-3-6(13)14/h1-2,12H,3H2,(H,13,14) | [2] |
| Predicted XlogP | 0.8 | [2] |
The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, primarily through the inductive effect, which can impact the acidity of the N-H proton of the sulfonamide and the carboxylic acid.
Synthesis and Purification
The synthesis of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is typically achieved through the nucleophilic substitution of the chlorine atom in 2,3,4-trifluorobenzenesulfonyl chloride by the amino group of glycine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[3][4]
Experimental Protocol: Synthesis of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
Materials:
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Glycine
-
Sodium carbonate (or a suitable base)
-
Acetone (or a suitable solvent)
-
Hydrochloric acid (for acidification)
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Distilled water
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Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.2 eq).
-
Addition of Sulfonyl Chloride: To the stirring glycine solution, add a solution of 2,3,4-trifluorobenzenesulfonyl chloride (1.0 eq) in acetone dropwise at room temperature. The 2,3,4-trifluorobenzenesulfonyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment.[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with 2 M hydrochloric acid.
-
A white precipitate of the product should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid as a white solid.
-
Caption: Synthetic workflow for 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons of the glycine moiety and a multiplet for the aromatic protons. The N-H proton of the sulfonamide and the O-H proton of the carboxylic acid may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will exhibit C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum is a critical tool for confirming the substitution pattern on the aromatic ring. It is expected to show three distinct signals for the three non-equivalent fluorine atoms, with characteristic coupling patterns.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C-F bonds.[3]
-
HRMS (High-Resolution Mass Spectrometry): HRMS will provide the exact mass of the molecule, confirming its elemental composition.[3]
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is dictated by the functional groups present in the molecule.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. This provides a handle for further derivatization to generate libraries of compounds for biological screening.
-
Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. This allows for N-alkylation or N-arylation reactions.
-
Aromatic Ring: The trifluorinated benzene ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally a challenging transformation.
Caption: Potential reaction pathways for 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid.
Potential Applications in Drug Discovery
While specific biological activities for 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid are not extensively reported in the public domain, its structural motifs suggest several potential applications in drug discovery.
-
Bioisostere for Carboxylic Acids: The N-acyl sulfonamide group can act as a bioisosteric replacement for a carboxylic acid, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.[1]
-
Scaffold for Library Synthesis: The reactive handles on the molecule (carboxylic acid and sulfonamide N-H) make it an excellent starting point for the synthesis of compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against various biological targets. The trifluorophenyl group can participate in favorable interactions with protein binding pockets.
-
Antibacterial and Antifungal Agents: Structurally related sulfonamides have demonstrated antimicrobial and antioxidant properties, suggesting a potential avenue for investigation.[3][7]
Safety and Handling
Conclusion
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward from commercially available starting materials, and its structure offers multiple points for further chemical modification. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers exploring the utility of this and related compounds in their scientific endeavors.
References
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Attah, S. I., & Ugwu, M. C. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-(2,3,4-trifluorobenzenesulfonamido)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Tandem synthesis of substituted glycine-based sulphonamides. Retrieved from [Link]
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Ugwu, D. I., et al. (2025). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. UKR Publisher. Available at: [Link]
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Pessaint, D., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
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Ugwu, D. I., et al. (2025). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. UKR Publisher. Available at: [Link]
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PubChem. (n.d.). 2,3,4-Trifluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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